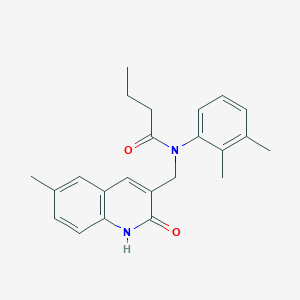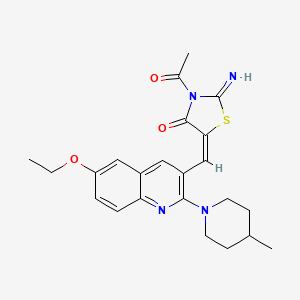![molecular formula C26H26N2O2 B7703221 methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7703221.png)
methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate, also known as MPA, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. MPA is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate involves the binding of the compound to the zinc ion present in the active site of carbonic anhydrase II. This binding prevents the hydration of carbon dioxide to bicarbonate ions and protons, leading to a decrease in the activity of the enzyme. The inhibition of carbonic anhydrase II by this compound has been found to be reversible and can be overcome by the addition of excess bicarbonate ions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase II, this compound has been shown to have anti-inflammatory, anticonvulsant, and antitumor properties. The compound has also been found to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase.
实验室实验的优点和局限性
Methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively inexpensive, making it a cost-effective option for researchers. However, this compound has some limitations. The compound is highly insoluble in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has been found to have a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate. One area of interest is the development of this compound-based diagnostic tools for the detection of cancer and other diseases. Another area of research is the identification of new targets for this compound inhibition, which could lead to the development of novel therapeutic agents. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential applications in a range of therapeutic areas.
合成方法
The synthesis of methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate involves the reaction of 4-[(2-methylphenyl)sulfamoyl]phenol with methyl chloroacetate in the presence of a base catalyst. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of this compound can be increased through recrystallization using a suitable solvent.
科学研究应用
Methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate has been extensively used in scientific research for its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. These enzymes play a crucial role in a range of physiological processes, including acid-base balance, respiration, and bone resorption.
This compound has been found to inhibit the activity of carbonic anhydrase II, which is found in high concentrations in the kidneys, lungs, and red blood cells. This inhibition has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and osteoporosis. This compound has also been used in the development of diagnostic tools for the detection of cancer and other diseases.
属性
IUPAC Name |
1-(3-methylbenzoyl)-N-(1-phenylethyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-18-8-6-11-23(16-18)26(30)28-15-7-12-21-17-22(13-14-24(21)28)25(29)27-19(2)20-9-4-3-5-10-20/h3-6,8-11,13-14,16-17,19H,7,12,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFZTEIYHSILJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide](/img/structure/B7703156.png)
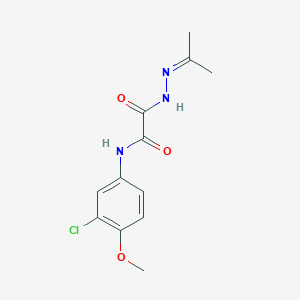
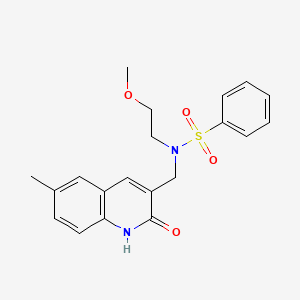
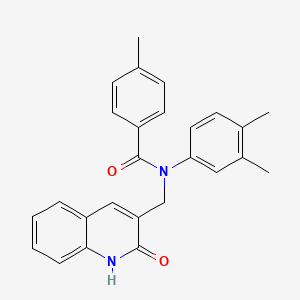
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703193.png)
![1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7703199.png)
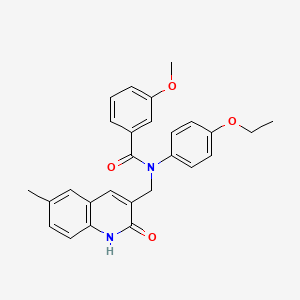
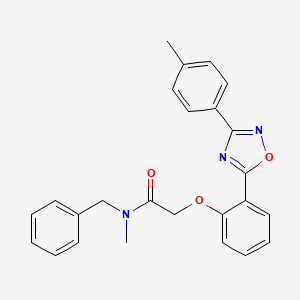
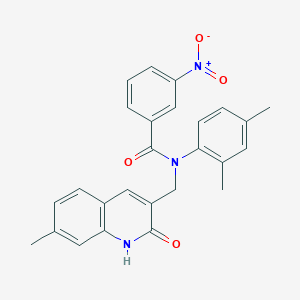
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7703215.png)
